4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPORHXEHBGCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535690 | |

| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90035-20-4 | |

| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90035-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde chemical structure and properties

An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a key chemical intermediate. We will delve into its core chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its applications, particularly within the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is an aromatic aldehyde characterized by a diaryl ether linkage. The structure consists of a benzaldehyde ring connected via an ether oxygen to a para-substituted trifluoromethylphenyl group. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the electrophilic aldehyde (-CHO) group dictates its chemical reactivity and utility as a synthetic building block.

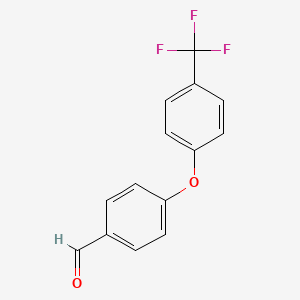

Caption: Chemical structure of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 90035-20-4 | [1] |

| Molecular Formula | C₁₄H₉F₃O₂ | [1] |

| Molecular Weight | 266.22 g/mol | [1][2] |

| Boiling Point | 326.9 ± 42.0 °C (Predicted) | [1] |

| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colorless oil | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Synthesis and Experimental Protocol

The synthesis of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective due to the activation of the aromatic ring by the aldehyde group on the electrophile and the stability of the resulting phenoxide nucleophile.

Synthesis Workflow

Caption: Workflow for the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the synthesis of diaryl ethers.[1]

-

Reagent Preparation: To a solution of 4-(trifluoromethyl)phenol (9.1 g, 56 mmol, 1.2 eq.) in N,N-dimethylformamide (DMF, 100 mL), add cesium carbonate (22.8 g, 70 mmol, 1.5 eq.) and 4-fluorobenzaldehyde (5 mL, 46.6 mmol, 1.0 eq.) sequentially.

-

Expert Insight: Cesium carbonate is chosen as the base because its high solubility in DMF and the large, soft cesium cation effectively promote the formation of the phenoxide nucleophile without significant side reactions. DMF is an ideal polar aprotic solvent that can solvate the cation, leaving a highly reactive "naked" phenoxide anion for the SNAr reaction.

-

-

Reaction Execution: Stir the reaction mixture at room temperature to ensure homogeneity, then warm the mixture to 85°C. Maintain stirring at this temperature for 16 hours.

-

Expert Insight: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich 4-fluorobenzaldehyde ring. Monitoring the reaction by TLC or LCMS is recommended to ensure completion.

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the insoluble cesium salts.

-

Expert Insight: Filtration is a critical step to remove inorganic byproducts before solvent evaporation, which simplifies the subsequent purification process.

-

-

Purification: Concentrate the filtrate under reduced pressure to remove the DMF. Purify the resulting crude product by flash column chromatography using a silica gel stationary phase and a cyclohexane/ethyl acetate (70/30, v/v) mobile phase.

-

Expert Insight: The choice of a relatively non-polar eluent system is tailored to the moderate polarity of the diaryl ether product, allowing for efficient separation from any unreacted starting materials or polar impurities.

-

-

Product Characterization: The final product, 4-(4'-(trifluoromethyl))phenoxybenzaldehyde, is obtained as a colorless oil (yield: ~73%).[1]

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the product can be confirmed by ¹H NMR spectroscopy. Expected signals include a singlet for the aldehydic proton around δ 9.97 ppm, and a series of multiplets in the aromatic region (δ 7.11-7.91 ppm) corresponding to the eight aromatic protons.[1]

-

LCMS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound. For 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 267.[1]

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands, including a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C-O-C stretches for the ether linkage around 1250-1050 cm⁻¹, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Applications in Research and Drug Development

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is not typically an end-product but rather a valuable intermediate for constructing more complex molecular architectures.

-

Scaffold for Drug Discovery: The trifluoromethyl group is a bioisostere for chlorine and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][4][5] This makes trifluoromethyl-containing building blocks like the topic compound highly valuable in medicinal chemistry. The aldehyde group provides a reactive handle for a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to build out the final drug molecule.[6]

-

Intermediate in Agrochemicals and Materials Science: Similar to its role in pharmaceuticals, this compound can serve as a precursor in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl moiety often enhances efficacy.[7] Its structural motifs are also relevant in materials science for creating specialized polymers and coatings with enhanced thermal stability or specific electronic properties.[8]

Safety and Handling

Proper handling of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is essential in a laboratory setting. While specific hazard data for this exact compound is limited, guidelines for structurally similar aromatic aldehydes and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[9][11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1]

-

First Aid:

Conclusion

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a strategically important chemical intermediate whose value is derived from its unique combination of functional groups. The reactive aldehyde, the linking ether, and the property-enhancing trifluoromethyl group make it a versatile building block for synthesizing a wide array of complex organic molecules. Its primary applications lie in the fields of pharmaceutical and agrochemical research, where the introduction of the trifluoromethyl moiety is a well-established strategy for optimizing the performance of bioactive compounds. A thorough understanding of its synthesis, properties, and handling is crucial for any researcher intending to utilize this potent synthetic tool.

References

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025, July 18). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]

Sources

- 1. 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE CAS#: 90035-20-4 [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

The Trifluoromethyl Group: A Linchpin in the Molecular Architecture of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted role of the trifluoromethyl group in the context of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, a molecule of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. We will explore how the unique electronic and steric properties of the -CF3 group profoundly influence the molecule's physicochemical characteristics, metabolic stability, and biological activity. This document will serve as a comprehensive resource, integrating theoretical principles with practical experimental insights to illuminate the causal relationships between structure and function.

Introduction: The Strategic Imperative of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profiles of drug candidates.[1][2][3] Among the various fluorinated substituents, the trifluoromethyl group stands out for its profound impact on a molecule's properties.[4] Its incorporation can dramatically alter lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4][5] Approximately 20% of all marketed pharmaceuticals contain fluorine, a testament to the transformative power of this element in drug design.[1][6]

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde serves as an exemplary case study. This molecule features a trifluoromethyl group on a phenoxy ring, which in turn is connected to a benzaldehyde moiety. This arrangement allows for a systematic analysis of how the -CF3 group's influence propagates through the molecular structure, affecting both the phenoxy and benzaldehyde components. Understanding these effects is critical for the rational design of novel bioactive compounds.

Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of the parent molecule primarily through its strong electron-withdrawing inductive effect and its significant contribution to lipophilicity.

Electronic Effects: A Powerful Electron Sink

The three highly electronegative fluorine atoms make the trifluoromethyl group one of the most potent electron-withdrawing groups in organic chemistry.[6][7][8][9] This strong inductive effect (-I) deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution.[10] In 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, this deactivation of the phenoxy ring can influence its reactivity in synthetic transformations. Furthermore, this electron-withdrawing nature can significantly impact the acidity of nearby protons and the basicity of adjacent functional groups.[9][11]

Lipophilicity and Membrane Permeability

The trifluoromethyl group is highly lipophilic, a property that is crucial for a drug's ability to cross biological membranes and reach its target.[1][8][9] The Hansch-Fujita π constant for a -CF3 group is +0.88, indicating a significant increase in lipophilicity compared to a hydrogen atom.[1][6] This enhanced lipophilicity can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][12] However, the relationship between trifluorination and lipophilicity can be complex and position-dependent.[13] In the case of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, the -CF3 group on the phenoxy ring is expected to significantly increase the overall lipophilicity of the molecule.

Steric and Conformational Influence

The trifluoromethyl group is bulkier than a hydrogen or a methyl group, and its steric presence can influence the conformation of the molecule and its interactions with biological targets.[1][9] This steric bulk can be advantageous in drug design, as it can enhance binding affinity and selectivity by promoting favorable hydrophobic interactions within a receptor's binding pocket.[1][4]

Enhancing Metabolic Stability: A Shield Against Biotransformation

A major challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) superfamily.[14] The trifluoromethyl group is exceptionally resistant to metabolic oxidation due to the high strength of the carbon-fluorine (C-F) bond.[1][5][14][15]

By replacing a metabolically labile methyl group or hydrogen atom with a -CF3 group, medicinal chemists can effectively block a key site of metabolism.[4][11][14] This "metabolic switching" strategy can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[14] In 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, the trifluoromethyl group on the phenoxy ring is not susceptible to the oxidative metabolism that a corresponding methyl group would be, thus conferring enhanced metabolic stability to that portion of the molecule.

Modulation of Biological Activity

The electronic and steric properties of the trifluoromethyl group can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency and selectivity.[16]

Impact on Receptor Binding

The strong electron-withdrawing nature of the -CF3 group can alter the electronic landscape of the molecule, leading to stronger electrostatic and hydrogen bonding interactions with the amino acid residues of a target protein.[1][17] This can result in increased binding affinity and, consequently, higher biological activity.[5]

Applications in Drug Discovery

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[18] The benzaldehyde moiety provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular scaffolds.[19] The trifluoromethylated phenoxy group is then carried into the final product, imparting its beneficial properties. For example, this building block is utilized in the synthesis of insecticides, where the trifluoromethyl group contributes to the potency and metabolic stability of the final product.[20]

While benzaldehyde itself exhibits some antimicrobial and insecticidal activity, its potency is often limited.[21][22][23][24] The incorporation of the 4-(trifluoromethyl)phenoxy group can significantly enhance these properties in the resulting derivatives.

Synthesis and Experimental Protocols

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde and related compounds typically involves nucleophilic aromatic substitution or etherification reactions.

Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

A common synthetic route involves the reaction of 4-fluorobenzaldehyde or a related precursor with 4-(trifluoromethyl)phenol in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight molar excess of a strong base, such as potassium carbonate or sodium hydride, to the solution at room temperature. Stir the mixture for 30 minutes to an hour to form the corresponding phenoxide.

-

Addition of Electrophile: Slowly add an equimolar amount of 4-fluorobenzaldehyde to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde.

Characterization

The synthesized compound should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Physicochemical Effects of the Trifluoromethyl Group

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A-Z Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a key synthetic building block in modern organic and medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group and a diaryl ether linkage imparts unique physicochemical properties to the molecule, making it a valuable precursor for a wide range of applications, from pharmaceuticals to advanced materials.[1][2] This document details optimized synthetic protocols, analyzes the compound's characteristic reactivity, presents its spectroscopic profile, and discusses its utility with examples from contemporary research. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: Strategic Importance in Molecular Design

The deliberate use of fluorinated motifs is a cornerstone of modern drug design.[1][3] The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[4] When positioned on a phenyl ring, the -CF3 group acts as a strong electron-withdrawing substituent and can enhance interactions with biological targets.[4][5]

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde combines this influential group with a diaryl ether scaffold. Diaryl ethers are prevalent structures in natural products and pharmacologically active compounds, valued for their conformational flexibility and chemical stability.[6] The aldehyde functional group serves as a versatile handle for a multitude of subsequent chemical transformations. Consequently, this building block offers a streamlined pathway to complex molecules with desirable pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a building block's physical and spectral characteristics is fundamental to its successful application in synthesis.

Physical Properties

| Property | Value |

| CAS Number | 50649-62-2 |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68-72 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO, Acetone); Insoluble in water. |

Spectroscopic Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the aldehydic proton (~9.9-10.1 ppm), and a series of doublets and multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The distinct splitting patterns are dictated by the substitution on each ring.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~190-192 ppm).[7] The carbon atom of the -CF3 group will appear as a quartet due to C-F coupling. Aromatic carbons will resonate in the ~115-165 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong absorption band will be observed for the carbonyl (C=O) stretch of the aldehyde, typically around 1690-1710 cm⁻¹.[8] The C-O-C stretch of the diaryl ether will appear in the 1200-1260 cm⁻¹ region, and strong C-F stretching bands will be present around 1100-1350 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ observed at m/z 266.22.

Synthesis of the Core Building Block

The most common and efficient method for constructing the diaryl ether linkage in 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.[6][9]

Synthetic Workflow: Nucleophilic Aromatic Substitution

This approach involves the reaction of a phenol with an activated aryl halide. In this case, 4-fluorobenzaldehyde serves as the electrophile, activated by the electron-withdrawing aldehyde group, and 4-(trifluoromethyl)phenol acts as the nucleophile.

Detailed Experimental Protocol (SNAr)

Objective: To synthesize 4-(4-(trifluoromethyl)phenoxy)benzaldehyde from 4-fluorobenzaldehyde and 4-(trifluoromethyl)phenol.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

4-(Trifluoromethyl)phenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde, 4-(trifluoromethyl)phenol, and potassium carbonate.

-

Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., Nitrogen or Argon). The volume should be sufficient to create a stirrable slurry (typically 5-10 mL per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.[10]

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the SNAr reaction. DMSO is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation and leaving the carbonate anion available to deprotonate the phenol, thus generating a potent nucleophile.[10]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure product.[10]

Reactivity and Synthetic Utility

The aldehyde group is a versatile functional group that serves as a gateway to numerous molecular architectures. The electron-withdrawing nature of the trifluoromethyl group on the distal ring can subtly influence the reactivity of the aldehyde carbonyl.[5]

Schiff Base (Imine) Formation

Condensation with primary amines yields Schiff bases, which are important intermediates for the synthesis of various heterocyclic compounds and ligands.

-

Protocol: Dissolve the aldehyde (1 eq) and a primary amine (1 eq) in a solvent like ethanol or toluene. Add a catalytic amount of acetic acid and heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. The imine product is typically isolated after solvent removal.[8]

Reductive Amination

A one-pot reaction that converts the aldehyde directly into a secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.

-

Protocol: The aldehyde (1 eq) and an amine (1.1 eq) are stirred in a solvent like methanol or dichloroethane (DCE). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise. The reaction proceeds at room temperature. The choice of STAB is often preferred as it is less toxic and tolerant of mildly acidic conditions which can catalyze the initial imine formation.

Wittig Reaction

The Wittig reaction provides a reliable method for forming alkenes by reacting the aldehyde with a phosphorus ylide.

-

Protocol: A phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) to form the ylide in situ in an anhydrous solvent like THF. The aldehyde, dissolved in THF, is then added (often at low temperature) to the ylide solution. The reaction is allowed to warm to room temperature, followed by an aqueous workup to yield the alkene product.

Oxidation and Reduction

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde is readily reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Applications in Drug Discovery and Materials Science

The 4-(4-(trifluoromethyl)phenoxy)phenyl moiety is a privileged scaffold found in numerous biologically active molecules and advanced materials.

-

Pharmaceuticals: This building block is a precursor for compounds investigated as kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders. The trifluoromethyl group often enhances cell membrane permeability and metabolic stability, while the diaryl ether provides an optimal geometry for binding to enzyme active sites.[11][12]

-

Agrochemicals: It is used in the synthesis of potent herbicides and insecticides.[2] The structural features contribute to the molecule's environmental stability and targeted biological activity.

-

Materials Science: The compound can be incorporated into polymers and liquid crystals. The rigidity of the aromatic rings and the polarity of the ether and trifluoromethyl groups can influence the final material's thermal stability and optical properties.[2]

Conclusion

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a high-value, versatile synthetic intermediate. Its strategic design combines the advantageous properties of the trifluoromethyl group and the diaryl ether linkage with the synthetic flexibility of the aldehyde functional group. The reliable synthetic protocols and predictable reactivity described in this guide enable chemists to efficiently incorporate this powerful building block into complex molecular targets, accelerating innovation in drug discovery, agrochemicals, and materials science.

References

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]

-

Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

- Bayer Aktiengesellschaft. (1986). Preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates therefor.

-

Various Authors. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]

-

Landelle, G. (2014). Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

-

Anonymous. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Milliken. [Link]

-

Various Authors. (n.d.). Pharmaceutical molecules with an α‐trifluoromethyl ether motif. ResearchGate. [Link]

-

Yusof, N. A., et al. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND. Malaysian Journal of Chemistry. [Link]

-

Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Various Authors. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]

-

Various Authors. (n.d.). Electronic Supplementary Information (ESI) for... The Royal Society of Chemistry. [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Local Food. (n.d.). 3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde. Local Food. [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. [Link]

-

Anonymous. (n.d.). Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. Milliken. [Link]

-

Supriatun, et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. PubChem. [Link]

-

Taber, D. F., & Brannick, B. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Amazon S3. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. Amazon S3. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Drug Discovery (2014) | Grégory Landelle | 287 Citations [scispace.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. ukm.my [ukm.my]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde and its Derivatives for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a versatile building block in modern synthetic chemistry, and its derivatives. We will delve into its synthesis, characterization, and the vast potential of its derivatives in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction to the Core Scaffold: 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is an aromatic aldehyde distinguished by the presence of a trifluoromethyl-substituted phenoxy group. This unique combination of a reactive aldehyde functionality and a lipophilic, electron-withdrawing trifluoromethyl (-CF3) moiety makes it a highly valuable intermediate in the synthesis of a diverse range of organic molecules. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold particularly attractive for medicinal chemistry applications.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₃O₂ | [Calculated] |

| Molecular Weight | 266.22 g/mol | [Calculated] |

| Appearance | Colorless to light yellow oil or solid | [General observation] |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [General observation] |

Synthesis of the Core Molecule

The synthesis of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)phenol in the presence of a base.

Protocol: Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

4-Fluorobenzaldehyde

-

4-(Trifluoromethyl)phenol

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1.2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

-

Addition of Aldehyde: To the stirred suspension, add 4-fluorobenzaldehyde (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(4-(trifluoromethyl)phenoxy)benzaldehyde.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol, facilitating the nucleophilic attack. Cesium carbonate can be used for more challenging substrates due to its higher solubility and basicity.

-

Choice of Solvent: DMF and DMSO are excellent polar aprotic solvents for this type of reaction as they can dissolve the reactants and salts, and their high boiling points allow for elevated reaction temperatures.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent synthetic steps.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of the core molecule.

Characterization of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.97 (s, 1H, -CHO): The aldehyde proton appears as a sharp singlet in the downfield region.

-

δ 7.91 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the aldehyde group.

-

δ 7.67 (d, J = 8.8 Hz, 2H, Ar-H): Protons on the trifluoromethyl-substituted ring.

-

δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H): Protons on the trifluoromethyl-substituted ring.

-

δ 7.10 (d, J = 8.8 Hz, 2H, Ar-H): Protons ortho to the phenoxy linkage.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 190.8 (-CHO): Carbonyl carbon of the aldehyde.

-

δ 163.7, 160.2, 132.5, 127.3 (q, J = 33 Hz), 125.0 (q, J = 272 Hz), 123.0, 118.0, 117.5: Aromatic carbons. The quartet splitting pattern for carbons near the -CF₃ group is a characteristic feature.

-

-

FTIR (KBr, cm⁻¹):

-

~2850, 2750 (C-H stretch of aldehyde): Characteristic C-H stretching vibrations of the aldehyde proton.

-

~1700 (C=O stretch): Strong absorption due to the carbonyl group of the aldehyde.

-

~1600, 1500 (C=C aromatic stretch): Aromatic ring vibrations.

-

~1250 (C-O-C stretch): Ether linkage vibration.

-

~1320, 1160, 1110 (C-F stretch): Strong absorptions characteristic of the trifluoromethyl group.

-

-

Mass Spectrometry (EI):

-

m/z 266 (M⁺): Molecular ion peak.

-

m/z 265 (M-H)⁺: Loss of the aldehyde proton.

-

m/z 237 (M-CHO)⁺: Loss of the formyl group.

-

m/z 147: Fragment corresponding to the trifluoromethylphenoxy cation.

-

m/z 121: Fragment corresponding to the formyl-phenoxy cation.

-

Synthesis of Key Derivatives

The aldehyde functionality of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde serves as a versatile handle for the synthesis of a wide array of derivatives. Here, we focus on the synthesis of two prominent classes: Schiff bases and chalcones.

Schiff Bases

Schiff bases, or imines, are synthesized by the condensation of an aldehyde with a primary amine. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

General Reaction Scheme:

Caption: General synthesis of Schiff base derivatives.

Protocol: Synthesis of a Schiff Base Derivative

Materials:

-

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

-

Substituted aniline (e.g., 4-chloroaniline)

-

Glacial acetic acid

-

Ethanol

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-(4-(trifluoromethyl)phenoxy)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Amine Addition: Add the substituted aniline (1 equivalent) to the solution.

-

Catalyst: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Chalcones

Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.[1] They are precursors to flavonoids and exhibit a wide range of biological activities, including significant anticancer properties.[2]

General Reaction Scheme:

Caption: General synthesis of chalcone derivatives.

Protocol: Synthesis of a Chalcone Derivative[3]

Materials:

-

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

-

Substituted acetophenone (e.g., 4-methoxyacetophenone)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

Step-by-Step Procedure:

-

Reactant Mixture: In a flask, dissolve 4-(4-(trifluoromethyl)phenoxy)benzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH.

-

Reaction: Continue stirring at room temperature for 4-8 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.[3]

Applications and Structure-Activity Relationships (SAR)

Derivatives of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde have shown significant promise in various fields, particularly in drug discovery.

Anticancer Activity of Chalcone Derivatives

Chalcones derived from this scaffold have been investigated for their potential as anticancer agents.[4] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and transcription factors.

Mechanism of Action: Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often in the G2/M phase.[5][6] Key signaling pathways that are often modulated include:

-

NF-κB Pathway: Some chalcones can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another target. Chalcones can modulate the activity of kinases like ERK, JNK, and p38, leading to the induction of apoptosis.

-

PI3K/Akt Pathway: Inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation, is another mechanism by which chalcones can induce apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR):

-

The presence and position of substituents on both aromatic rings significantly influence the anticancer activity.

-

Electron-donating groups (e.g., -OCH₃) on the acetophenone-derived ring and electron-withdrawing groups on the benzaldehyde-derived ring often enhance activity.

-

The trifluoromethyl group on the phenoxy ring generally contributes to increased lipophilicity and potency.[4]

Diagram of Anticancer Mechanisms:

Caption: Key anticancer mechanisms of chalcone derivatives.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases incorporating the 4-(4-(trifluoromethyl)phenoxy)benzaldehyde scaffold have demonstrated promising antibacterial and antifungal activities.[9][10] The imine (-C=N-) group is crucial for their biological activity.

Mechanism of Action: The exact mechanism can vary, but proposed modes of action include:

-

Inhibition of Cell Wall Synthesis: The Schiff bases may interfere with the enzymes responsible for the synthesis of the bacterial cell wall, leading to cell lysis.

-

Disruption of Cell Membrane: The lipophilic nature of these compounds can facilitate their insertion into the microbial cell membrane, disrupting its integrity and function.

-

Inhibition of DNA Gyrase: Some Schiff bases can inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.

-

Chelation of Metal Ions: The imine nitrogen and other heteroatoms can chelate essential metal ions required for microbial enzyme function.

Structure-Activity Relationship (SAR):

-

The nature of the substituent on the aniline ring plays a critical role in determining the antimicrobial potency and spectrum.

-

Electron-withdrawing groups (e.g., halogens) on the aniline ring can enhance antibacterial activity.[11]

-

The presence of the trifluoromethyl group is often associated with increased efficacy.[12]

Conclusion and Future Perspectives

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a valuable and versatile synthetic intermediate with significant potential for the development of novel bioactive molecules. The straightforward synthesis of its derivatives, such as Schiff bases and chalcones, combined with the beneficial properties imparted by the trifluoromethylphenoxy moiety, makes this scaffold a prime candidate for further exploration in drug discovery programs. Future research should focus on the synthesis of a wider variety of heterocyclic derivatives, detailed mechanistic studies of the most potent compounds, and quantitative structure-activity relationship (QSAR) analyses to guide the rational design of new therapeutic agents.

References

- Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468.

-

Electronic Supplementary Information for... - The Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) - Human Metabolome Database. Available at: [Link]

-

4-Phenoxybenzaldehyde - the NIST WebBook. Available at: [Link]

-

Chalcones in cancer: understanding their role in terms of QSAR - PubMed. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Chalcones with Anticancer Activities - PMC - NIH. Available at: [Link]

-

Claisen-Schmidt Condensation. Available at: [Link]

-

New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones As Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies - AMiner. Available at: [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones - MDPI. Available at: [Link]

-

α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC - PubMed Central. Available at: [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace. Available at: [Link]

-

Molecular modeling, QSAR analysis and antimicrobial properties of Schiff base derivatives of isatin | Request PDF - ResearchGate. Available at: [Link]

-

Design, Synthesis and QSAR of Triazole and Schiff base Based Heterocyclic Ligands as Potential Antimicrobial Agent - ResearchGate. Available at: [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. Available at: [Link]

-

Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf - nevoLAB. Available at: [Link]

-

Proposed SAR for chalcone derivatives as anticancer agents. - ResearchGate. Available at: [Link]

-

Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI. Available at: [Link]

-

Benzaldehyde, 4-(trifluoromethoxy)- - the NIST WebBook. Available at: [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. Available at: [Link]

-

Benzaldehyde, 4-(trifluoromethyl)- - the NIST WebBook. Available at: [Link]

-

QSAR Analysis for Antimicrobial Activity Prediction of Di-(Alkyl/Aryl)-Substituted Tin (IV) Metal Complexes Derived from Schiff - Der Pharma Chemica. Available at: [Link]

-

Synthesis, antibacterial evaluation and QSAR analysis of Schiff base complexes derived from [2,2′-(ethylenedioxy)bis(ethylamine)] and aromatic aldehydes - OUCI. Available at: [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. Available at: [Link]

-

Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. Available at: [Link]

-

4-Trifluoromethylbenzaldehyde - Wikipedia. Available at: [Link]

-

Preparation with Biological Study for Pyrimidine Derivatives from Chalcone - Impactfactor. Available at: [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. Available at: [Link]

-

(PDF) Synthesis of Chalcones with Anticancer Activities - ResearchGate. Available at: [Link]

-

Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. Available at: [Link]

- CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents.

-

Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC - NIH. Available at: [Link]

-

Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC - PubMed Central - NIH. Available at: [Link]

-

Claisen Schimdt Reaction (Mixed Aldol Condensation) - PraxiLabs. Available at: [Link]

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.

-

Synthesis of 4-trifluoromethyl benzaldehyde - PrepChem.com. Available at: [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. Available at: [Link]

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC - NIH. Available at: [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) - IJMRSTI. Available at: [Link]

Sources

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. ijres.org [ijres.org]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcones in cancer: understanding their role in terms of QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 9. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmrsti.com [ijmrsti.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde (CAS: 90035-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, with the CAS number 90035-20-4, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzaldehyde core linked to a trifluoromethyl-substituted phenoxy group via an ether bond, makes it a valuable building block in the development of new chemical entities, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl moiety can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, safety data, and applications of this compound, tailored for professionals in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90035-20-4 | Internal Database |

| Molecular Formula | C₁₄H₉F₃O₂ | Internal Database |

| Molecular Weight | 266.22 g/mol | Internal Database |

| Appearance | Colorless oil | Internal Database |

| Boiling Point (Predicted) | 326.9 ± 42.0 °C | Internal Database |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | Internal Database |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Internal Database |

Synthesis

The synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of 4-{[4-(Trifluoromethyl)phenyl]oxy}benzaldehyde

Materials:

-

4-(Trifluoromethyl)phenol

-

4-Fluorobenzaldehyde

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Cyclohexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a solution of 4-(trifluoromethyl)phenol (1.2 equivalents) in N,N-dimethylformamide (DMF), add cesium carbonate (1.5 equivalents) and 4-fluorobenzaldehyde (1.0 equivalent).

-

Stir the reaction mixture at room temperature to ensure homogeneity, then heat to 85°C.

-

Maintain the reaction at 85°C with continuous stirring for 16 hours.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF solvent.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a cyclohexane/ethyl acetate (70/30, v/v) eluent system.

-

The final product, 4-(4'-trifluoromethyl)phenoxybenzaldehyde, is obtained as a colorless oil.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde.

Safety Data

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, a complete GHS classification cannot be provided at this time. However, based on the safety data of structurally related compounds such as other substituted benzaldehydes and fluorinated aromatics, a cautious approach to handling is strongly recommended. The following information is based on general principles for handling similar chemical intermediates.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Potential Hazards (Inferred from Structurally Similar Compounds):

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

May cause respiratory tract irritation.

Diagram of Safe Handling Workflow:

Caption: Recommended safe handling workflow for chemical intermediates.

Applications in Research and Drug Development

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a bioisostere for several functional groups and can enhance the metabolic stability and lipophilicity of a drug candidate, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3]

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate stilbene and other alkene derivatives.

-

Aldol condensations to create α,β-unsaturated carbonyl compounds.

-

Oxidation to the corresponding benzoic acid.

-

Reduction to the corresponding benzyl alcohol.

These transformations open up pathways to a diverse array of complex molecules with potential therapeutic applications. Researchers in drug discovery can utilize this intermediate to synthesize libraries of novel compounds for screening against various biological targets.

Conclusion

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde (CAS: 90035-20-4) is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique structure allows for a wide range of chemical modifications, making it an important tool for researchers and drug development professionals. While detailed, specific safety data is not yet widely available, adherence to standard laboratory safety protocols for handling chemical intermediates is essential. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of building blocks like 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is likely to increase.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

Key Applications of 4-Trifluoromethylbenzaldehyde in Modern Synthesis. (n.d.). Retrieved from [Link]

-

MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8286. Retrieved from [Link]

-

Optimizing Synthesis: The Role of 4-Fluoro-3-phenoxybenzaldehyde as a Versatile Intermediate. (n.d.). Retrieved from [Link]

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (2025). Retrieved from [Link]

Sources

Electron-withdrawing effects in 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

An In-depth Technical Guide to the Electron-Withdrawing Effects in 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. We will dissect the potent electron-withdrawing effects originating from the trifluoromethyl and aldehyde moieties, and the nuanced electronic contribution of the bridging phenoxy group. This document synthesizes theoretical principles with practical spectroscopic data and experimental protocols, offering field-proven insights for professionals engaged in molecular design and synthesis.

Introduction: The Molecular Architecture and Its Significance

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a bi-aryl ether aldehyde whose chemical personality is dominated by strong electron-withdrawing characteristics. This property is not incidental; it is a deliberately engineered feature that renders the molecule a valuable building block in organic synthesis. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and receptor binding affinity. The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular frameworks.

Understanding the interplay of the electronic effects within this molecule is paramount for predicting its reactivity and leveraging it effectively in synthetic strategies. The enhanced electrophilicity of the aldehyde's carbonyl carbon, a direct consequence of the cumulative electron-withdrawing pull, makes it highly susceptible to nucleophilic attack, facilitating reactions such as Wittig olefination, aldol condensations, and reductive aminations. This guide will explore the origins of these effects, their manifestation in spectroscopic data, and their practical implications.

Dissecting the Electronic Landscape: A Tale of Three Functional Groups

The electronic character of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is a synergistic outcome of the inductive and resonance effects of its constituent parts: the trifluoromethyl group, the ether linkage, and the aldehyde group.

The Trifluoromethyl (-CF3) Group: A Potent Inductive Sink

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems almost exclusively from a strong negative inductive effect (-I). This is due to the three highly electronegative fluorine atoms, which aggressively pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the phenyl ring, significantly lowering the electron density of the entire 4-(trifluoromethyl)phenyl moiety. Unlike many other groups, the -CF3 group does not participate in resonance donation or withdrawal. Its primary role is to act as a potent and reliable "electron sink."

The Phenoxy Linkage: A Duality of Effects

The phenoxy group presents a more complex electronic profile, exhibiting both an electron-withdrawing inductive effect and an electron-donating resonance effect.

-

Inductive Effect (-I): The oxygen atom is more electronegative than the carbons of the aromatic rings, leading it to withdraw electron density through the sigma bond framework.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the attached phenyl ring's pi-system.

In the context of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, the powerful -I effect of the trifluoromethyl group on the adjacent ring diminishes the electron-donating capacity (+M) of the ether oxygen. Consequently, the overall electronic contribution of the 4-(trifluoromethyl)phenoxy substituent on the benzaldehyde ring is strongly electron-withdrawing.

The Aldehyde (-CHO) Group: An Electrophilic Hub

The aldehyde group is itself a strong electron-withdrawing group, operating through both inductive and resonance mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density from the carbonyl carbon.

-

Resonance Effect (-M): The pi-electrons of the carbonyl group can delocalize into the aromatic ring, placing a partial positive charge on the ring, particularly at the ortho and para positions.

The cumulative effect of the 4-(trifluoromethyl)phenoxy group and the inherent withdrawing nature of the aldehyde function makes the carbonyl carbon of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde exceptionally electrophilic and thus highly reactive toward nucleophiles.

Caption: Dominant electron-withdrawing effects in the molecule.

Spectroscopic Signature of Electron Withdrawal

The electronic environment of a molecule is directly probed by spectroscopic techniques. The electron-poor nature of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is clearly reflected in its NMR and IR spectra.

| Parameter | Typical Value / Observation | Interpretation |

| ¹H NMR (Aldehyde Proton) | ~9.9 - 10.1 ppm | The strong deshielding (downfield shift) of the aldehyde proton is a direct consequence of the cumulative electron-withdrawing effect of the entire molecule, which reduces the electron density around this proton. |

| ¹³C NMR (Carbonyl Carbon) | ~190 - 192 ppm | The carbonyl carbon resonance appears significantly downfield, indicative of its highly electrophilic and electron-deficient character. This is a hallmark of aldehydes substituted with strong electron-withdrawing groups. |

| IR Spectroscopy (C=O Stretch) | ~1705 - 1715 cm⁻¹ | Compared to unsubstituted benzaldehyde (~1700 cm⁻¹), the carbonyl stretching frequency is shifted to a higher wavenumber. Electron-withdrawing groups strengthen the C=O double bond by reducing electron donation to the antibonding orbital, thus increasing the energy (and frequency) required to stretch it. |

Experimental Section: Synthesis and Characterization

Synthesis Protocol: Ullmann Condensation

The synthesis of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde is efficiently achieved via an Ullmann condensation reaction. This protocol describes the copper-catalyzed coupling of 4-fluorobenzaldehyde with 4-(trifluoromethyl)phenol.

Rationale: The Ullmann condensation is a robust method for forming diaryl ethers. The use of a copper catalyst facilitates the coupling between the aryl halide and the phenol. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the reactants remain in solution at the required reaction temperature.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and Copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

-

Reactant Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(4-(trifluoromethyl)phenoxy)benzaldehyde.

Workflow for Structural Verification and Purity Analysis

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized product.

Discovery and history of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde: Discovery and Methodologies

Introduction

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde is a crucial intermediate in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries. Its structure, featuring a diaryl ether linkage and an aldehyde functional group, makes it a versatile building block. The presence of the trifluoromethyl group is of particular significance as it can enhance the metabolic stability, lipophilicity, and binding affinity of the final active molecule. This guide provides a comprehensive overview of the discovery and history of the synthesis of this important compound, with a focus on the evolution of synthetic methodologies. We will delve into the mechanistic details of both historical and contemporary synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Emergence of a Key Intermediate

The importance of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde escalated with the discovery and development of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. This compound forms a core part of the Sorafenib structure, highlighting the need for efficient and scalable synthetic routes.

Historical Perspective: The Evolution of Diaryl Ether Synthesis

The construction of the diaryl ether bond is the cornerstone of synthesizing 4-(4-(trifluoromethyl)phenoxy)benzaldehyde. Historically, this has been achieved through two primary methodologies: the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Classic Approach: Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, was the traditional method for forming diaryl ether linkages.[1][2] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base at high temperatures.[3][4]

The classical Ullmann reaction, however, suffers from several drawbacks, including the need for harsh reaction conditions (high temperatures, often exceeding 200°C), the use of stoichiometric amounts of copper, and often, modest yields.[3] The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[3]

Caption: Generalized mechanism of the Ullmann Condensation.

For the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde, an Ullmann approach would theoretically involve the coupling of a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with 4-(trifluoromethyl)phenol. However, the high temperatures required could be detrimental to the aldehyde functional group.

The Modern Approach: Nucleophilic Aromatic Substitution (SNAr)

With advancements in organic synthesis, nucleophilic aromatic substitution (SNAr) has emerged as a more efficient and milder alternative for constructing diaryl ethers.[5] This reaction is particularly effective when the aromatic ring bearing the leaving group is activated by electron-withdrawing groups, and the leaving group itself is a good one (F > Cl > Br > I).[6]

In the context of 4-(4-(trifluoromethyl)phenoxy)benzaldehyde synthesis, the aldehyde group at the para position of a 4-fluorobenzaldehyde substrate sufficiently activates the ring for nucleophilic attack by the phenoxide of 4-(trifluoromethyl)phenol.

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5]

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

The earliest comprehensive report on the synthesis of a range of 4-aryloxyphenols and related benzaldehydes via SNAr was published by Yeager and Schissel in 1991, laying the groundwork for the now common application of this methodology.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution